Crystallographic Hit Validation Against Two Structurally Distinct Protease Targets
N-(2-aminoethyl)thiophene-2-carboxamide (EOS102869) was confirmed as a crystallographic binder against both endothiapepsin (an aspartic protease) and the Zika virus NS2B-NS3 protease (a serine protease) in a dual-target fragment screening campaign using the EFSL-96 library [1]. By contrast, the majority of EFSL-96 fragments bound only one of the two targets; only a subset exhibited dual-target engagement [1]. The overall hit rate across both campaigns was 31% (endothiapepsin) and 18% (Zika protease), meaning that 69–82% of library fragments, including many thiophene-2-carboxamide analogs, failed to produce a crystallographically validated binding event [1].
| Evidence Dimension | Crystallographic hit rate (fraction of EFSL-96 fragments yielding validated binding events) |
|---|---|
| Target Compound Data | Validated binder against both endothiapepsin (PDB 7IFE) and Zika NS2B-NS3 protease (binding in S1 subpocket via π-π stacking with Tyr161) [1] [2] |
| Comparator Or Baseline | Pool of 95 other EFSL-96 fragments: endothiapepsin hit rate 31% (30/96); Zika protease hit rate 18% (18/96). Many thiophene-2-carboxamide analogs in the library did not produce binding events [1]. |
| Quantified Difference | EOS102869 belongs to the 31% and 18% minority of fragments yielding validated binding events for endothiapepsin and Zika protease, respectively. The majority of EFSL-96 fragments (69–82%) failed to bind either target [1]. |
| Conditions | Crystallographic fragment screening at synchrotron beamlines; PanDDA and LigandFit analysis; EFSL-96 subset of the European Fragment Screening Library [1]. |
Why This Matters
Demonstrated dual-target crystallographic engagement distinguishes this compound from the substantial majority of library fragments that showed no binding, reducing procurement risk for fragment-based screening or target-hopping studies.
- [1] Benz LS, et al. From fragments to follow-ups: rapid hit expansion by making use of EU-OPENSCREEN resources. RSC Med Chem. 2025 Oct 22. doi: 10.1039/d5md00684h. PMID: 41132859. View Source
- [2] Wollenhaupt J, Benz LS, Jirgensons A, Miletic T, Mueller U, Weiss MS. Crystal structure of Endothiapepsin in complex with fragment EOS102869 from ECBL-96. PDB ID: 7IFE. 2025. doi: 10.2210/pdb7ife/pdb. View Source
